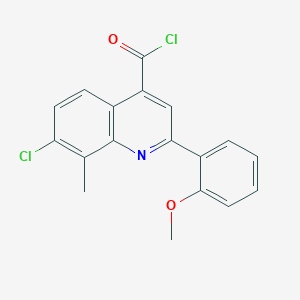
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
描述
The compound “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has several substituents on the quinoline structure: a chlorine atom, a methoxyphenyl group, a methyl group, and a carbonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core structure with the various substituents attached at the specified positions . The presence of the carbonyl chloride group would make this compound a potential acylating agent .Chemical Reactions Analysis
As an acylating agent, this compound could potentially undergo a variety of reactions, including nucleophilic acyl substitution . The presence of the methoxy group could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group would likely make it reactive, while the aromatic rings could contribute to its stability .科学研究应用
- Summary : The compound “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods : The techniques used in proteomics are a combination of molecular biology, protein biochemistry, and bioinformatics to decode the role of proteins in the biological system .
- Results : This research can lead to a better understanding of how proteins function in biological systems .
- Summary : A review article discusses the synthesis of antidepressant molecules via metal-catalyzed reactions . While it doesn’t specifically mention “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride”, it does discuss the synthesis of key structural motifs included in antidepressant drugs .
- Methods : The synthesis of these antidepressant molecules involves metal-catalyzed steps . Transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of antidepressants .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application .
Proteomics Research
Synthesis of Antidepressant Molecules
- Summary : Compounds similar to “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” can be used in chemical synthesis . For example, “6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic Acid Methyl Ester” is synthesized using a reaction mixture of acid, dioxane, and methanol .
- Methods : The reaction mixture is refluxed for 8 hours, then cooled .
- Results : The result is the synthesis of "6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic Acid Methyl Ester" .
- Summary : Compounds similar to “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” can be used in pharmaceutical research . For example, “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid” is used in proteomics research .
- Methods : The compound is used in various research methods to study proteins, their structures, and functions .
- Results : The research can lead to a better understanding of how proteins function in biological systems .
Chemical Synthesis
Pharmaceutical Research
属性
IUPAC Name |
7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-14(19)8-7-11-13(18(20)22)9-15(21-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQAHZCJNABEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



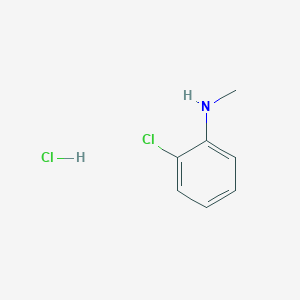
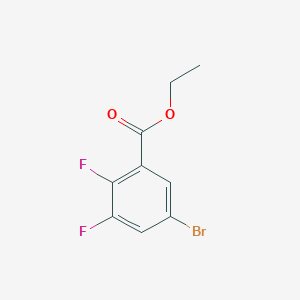
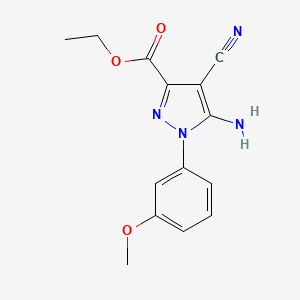

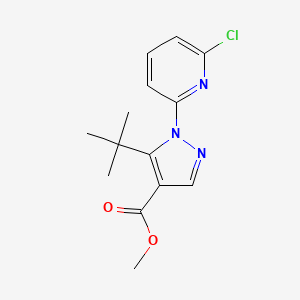
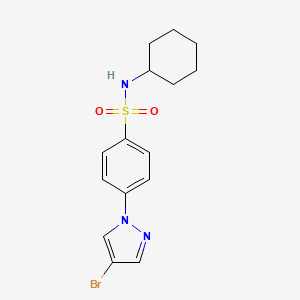
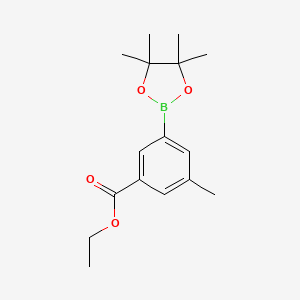
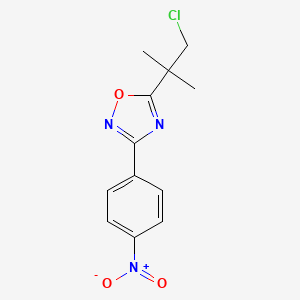

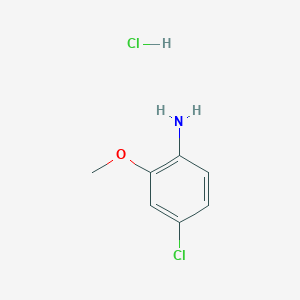
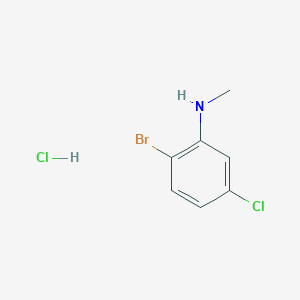
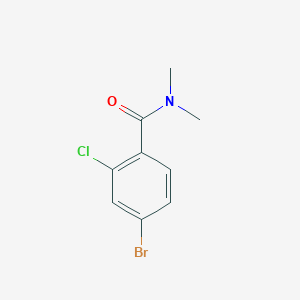
![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)
